molecular formula C30H29NO5 B14954616 2-[2-(3,4-Dimethoxyphenyl)ethyl]-6,7-dimethyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[2-(3,4-Dimethoxyphenyl)ethyl]-6,7-dimethyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14954616
M. Wt: 483.6 g/mol
InChI Key: GAKCJOAPURXEED-UHFFFAOYSA-N
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Description

2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-6,7-DIMETHYL-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-6,7-DIMETHYL-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common approach is to start with the preparation of intermediate compounds such as 3,4-dimethoxyphenethylamine and 4-methylphenyl derivatives. These intermediates are then subjected to cyclization reactions under controlled conditions to form the chromeno[2,3-c]pyrrole core structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-6,7-DIMETHYL-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-6,7-DIMETHYL-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-6,7-DIMETHYL-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with molecular targets such as enzymes. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action is beneficial in conditions where increased acetylcholine levels are desired, such as in Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-6,7-DIMETHYL-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE apart is its complex chromeno[2,3-c]pyrrole core, which imparts unique chemical and biological properties. This structure allows for diverse chemical reactivity and potential therapeutic applications that are not observed in simpler analogues .

Biological Activity

The compound 2-[2-(3,4-Dimethoxyphenyl)ethyl]-6,7-dimethyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure consists of a chromeno-pyrrole framework with multiple substituents that may influence its biological activity. The presence of methoxy groups and the ethyl side chain are significant for its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Properties : The compound has shown potential in scavenging free radicals and reducing oxidative stress.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines.
  • Anti-inflammatory Effects : It appears to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in oxidative stress and inflammation.
  • Modulation of Signaling Pathways : The compound could affect signaling pathways related to cell proliferation and apoptosis.
  • Interaction with Receptors : Potential binding to specific receptors may lead to altered cellular responses.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenging free radicals
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryReduction in inflammatory markers

Case Study 1: Antioxidant Activity

A study conducted on the antioxidant properties demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in vitro. The mechanism was linked to the modulation of antioxidant enzyme activities.

Case Study 2: Anticancer Effects

In a cellular model using breast cancer cell lines, the compound exhibited dose-dependent inhibition of cell growth. The study suggested that this effect might be due to apoptosis induction mediated by caspase activation.

Case Study 3: Anti-inflammatory Properties

Research highlighted the compound's ability to decrease levels of pro-inflammatory cytokines in a murine model of arthritis. This suggests potential therapeutic applications in chronic inflammatory conditions.

Properties

Molecular Formula

C30H29NO5

Molecular Weight

483.6 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethyl-1-(4-methylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C30H29NO5/c1-17-6-9-21(10-7-17)27-26-28(32)22-14-18(2)19(3)15-24(22)36-29(26)30(33)31(27)13-12-20-8-11-23(34-4)25(16-20)35-5/h6-11,14-16,27H,12-13H2,1-5H3

InChI Key

GAKCJOAPURXEED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C(=O)N2CCC4=CC(=C(C=C4)OC)OC)OC5=C(C3=O)C=C(C(=C5)C)C

Origin of Product

United States

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